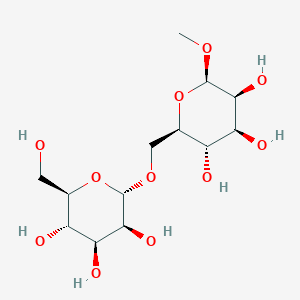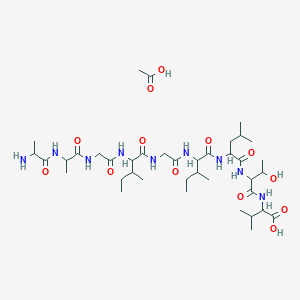
o-Anisidine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an organic compound with the molecular formula C7H2D7NO and a molecular weight of 130.20 g/mol . This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the parent compound, o-Anisidine. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
o-Anisidine-d7, also known as 2-Methoxy-1-aminobenzene-d7, is a biochemical used for proteomics research Its related compound, anisindione, is known to target precursor proteins that are critical in forming active procoagulation factors ii, vii, ix, and x, as well as the anticoagulant proteins c and s, in the liver .
Mode of Action
It does this by inhibiting the vitamin K–mediated gamma-carboxylation of precursor proteins, which prevents the formation of active procoagulation factors and anticoagulant proteins .
Biochemical Pathways
A theoretical investigation on the degradation mechanism of o-anisidine (o-and), a related compound, initiated by the attack of an oh radical has been reported . This study found that the OH addition to the C2 atom dominates in the applied temperature range .
Result of Action
It’s worth noting that o-anisidine is considered a carcinogenic chemical .
Action Environment
It’s known that o-anisidine is a dangerous pollutant from the production of dyes .
Biochemical Analysis
Biochemical Properties
o-Anisidine-d7, like its parent compound o-Anisidine, is likely to interact with various enzymes, proteins, and other biomoleculesStudies on o-Anisidine have shown that it undergoes degradation initiated by the attack of an OH radical .
Cellular Effects
O-Anisidine, the parent compound, is known to harm human health and is considered a carcinogenic chemical . It’s plausible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
O-Anisidine is known to undergo degradation initiated by the attack of an OH radical . This suggests that this compound may also interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. O-Anisidine is known to degrade quickly, with an average tropospheric lifetime estimated to be 9.7 minutes at 272 K .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of this compound in animal models. O-Anisidine has been found to cause tumors of the urinary bladder in both genders of F344 rats and B6C3F1 mice .
Metabolic Pathways
O-Anisidine is known to be involved in various metabolic pathways, including those involving enzymes and cofactors .
Preparation Methods
The synthesis of o-Anisidine-d7 typically involves the deuteration of o-Anisidine. One common method is the hydrogenation of o-nitroanisole in a deuterated solvent, such as deuterated methanol, using a deuterium gas source . The reaction conditions often include the use of a palladium or platinum catalyst under high pressure and temperature to facilitate the reduction process. Industrial production methods may involve similar hydrogenation techniques but on a larger scale, ensuring the efficient incorporation of deuterium atoms into the compound.
Chemical Reactions Analysis
o-Anisidine-d7 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the methoxy group and the amino group direct the incoming electrophile to the ortho and para positions. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
o-Anisidine-d7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
NMR Spectroscopy: The deuterium atoms in this compound provide a distinct advantage in NMR spectroscopy, allowing researchers to study the compound’s structure and dynamics without interference from hydrogen signals.
Isotope Tracing: In biological and chemical studies, this compound can be used as a tracer to monitor metabolic pathways and reaction mechanisms.
Pharmaceutical Research: The compound is used in the development and testing of new drugs, particularly in understanding the pharmacokinetics and metabolism of drug candidates.
Environmental Studies: This compound is employed in environmental research to study the degradation and transformation of pollutants
Comparison with Similar Compounds
o-Anisidine-d7 can be compared with other deuterated and non-deuterated anisidines, such as:
o-Anisidine: The non-deuterated form, which has similar chemical properties but lacks the advantages of deuterium labeling.
m-Anisidine: A positional isomer with the methoxy group at the meta position, which exhibits different reactivity and applications.
p-Anisidine: Another positional isomer with the methoxy group at the para position, used in similar applications but with distinct chemical behavior.
o-Toluidine: A related compound with a methyl group instead of a methoxy group, used in electrochemical research and as a corrosion inhibitor .
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(trideuteriomethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPITZXILSNTON-AAYPNNLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)OC([2H])([2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)




![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)
![1-[6,7,8,9-tetradeuterio-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol](/img/structure/B1146224.png)
![[1'-13C]uridine](/img/structure/B1146227.png)
